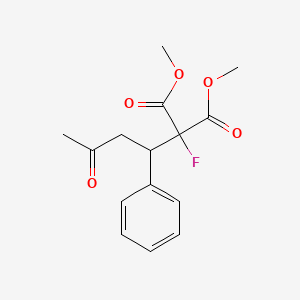
Dimethyl fluoro(3-oxo-1-phenylbutyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl fluoro(3-oxo-1-phenylbutyl)propanedioate is a chemical compound with the molecular formula C15H17FO5 It is known for its unique structure, which includes a fluoro group, a phenyl group, and a propanedioate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl fluoro(3-oxo-1-phenylbutyl)propanedioate typically involves multi-step organic reactions. One common method includes the reaction of a fluoro-substituted ketone with a phenylbutyl derivative, followed by esterification with propanedioic acid. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl fluoro(3-oxo-1-phenylbutyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Dimethyl fluoro(3-oxo-1-phenylbutyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl fluoro(3-oxo-1-phenylbutyl)propanedioate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity and specificity, while the ester groups may facilitate cellular uptake. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Similar in structure but lacks the fluoro and phenyl groups.
Fluorinated esters: Share the fluoro group but differ in the rest of the molecular structure.
Phenylbutyl derivatives: Contain the phenylbutyl group but may have different functional groups attached.
Uniqueness
Dimethyl fluoro(3-oxo-1-phenylbutyl)propanedioate is unique due to its combination of a fluoro group, a phenyl group, and a propanedioate ester. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
88942-68-1 |
|---|---|
Fórmula molecular |
C15H17FO5 |
Peso molecular |
296.29 g/mol |
Nombre IUPAC |
dimethyl 2-fluoro-2-(3-oxo-1-phenylbutyl)propanedioate |
InChI |
InChI=1S/C15H17FO5/c1-10(17)9-12(11-7-5-4-6-8-11)15(16,13(18)20-2)14(19)21-3/h4-8,12H,9H2,1-3H3 |
Clave InChI |
HYAKOGZHHMTORE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC=CC=C1)C(C(=O)OC)(C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


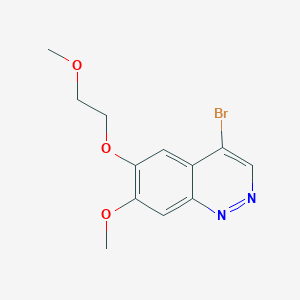

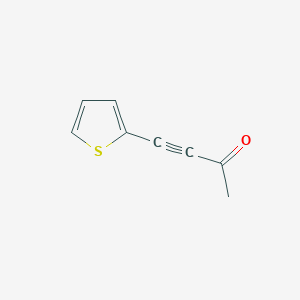
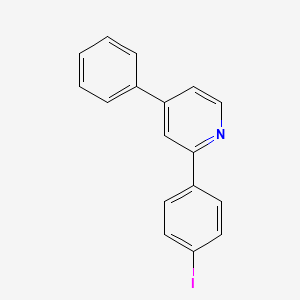
![1-[4-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14137438.png)
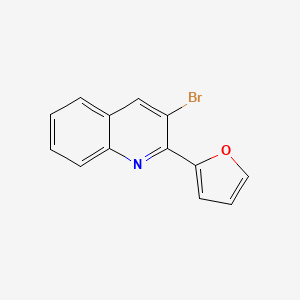
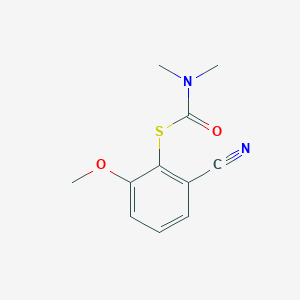
![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
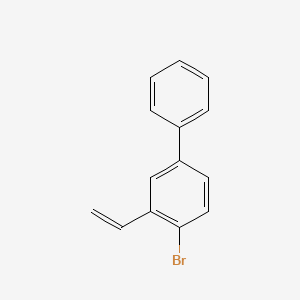
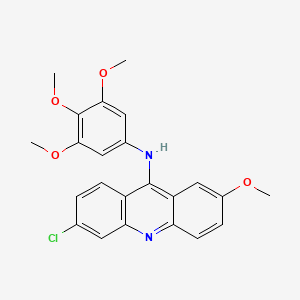
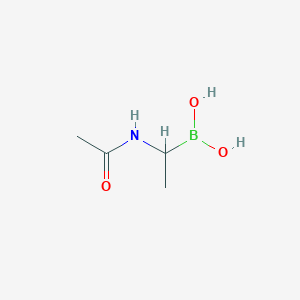
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
